2-Cyanopyrimidine-5-carboxylic acid

Synthetic Chemistry Process Chemistry Green Chemistry

For CCR5 antagonist & nucleoside drug programs: the synergistic 2-cyano and 5-carboxylic acid substitution delivers unique binding (Kᵢ=150 nM vs. cytidine deaminase) that simpler pyrimidine analogs cannot replicate. One-step scalable synthesis ensures industrial supply. Ideal for kinase inhibitor & antiviral SAR libraries. Procure 97% purity building block today for immunology/virology R&D.

Molecular Formula C6H3N3O2
Molecular Weight 149.11 g/mol
CAS No. 1115962-72-5
Cat. No. B1400244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyanopyrimidine-5-carboxylic acid
CAS1115962-72-5
Molecular FormulaC6H3N3O2
Molecular Weight149.11 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=N1)C#N)C(=O)O
InChIInChI=1S/C6H3N3O2/c7-1-5-8-2-4(3-9-5)6(10)11/h2-3H,(H,10,11)
InChIKeyGZCITSSHGGYVFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyanopyrimidine-5-carboxylic acid (CAS 1115962-72-5): A Dual-Functional Pyrimidine Scaffold for Kinase Inhibitor and Nucleoside Analogue Development


2-Cyanopyrimidine-5-carboxylic acid (CAS 1115962-72-5) is a heterocyclic building block belonging to the pyrimidine family, characterized by a molecular formula of C₆H₃N₃O₂ and a molecular weight of 149.11 g/mol [1]. The compound features a pyrimidine core substituted with a cyano group at the 2-position and a carboxylic acid at the 5-position. This substitution pattern confers distinct reactivity and physicochemical properties, including an XLogP3-AA of -0.2 and a topological polar surface area of 86.9 Ų, which influence its drug-likeness and synthetic utility [2]. It is primarily employed as a key intermediate in the synthesis of kinase inhibitors, antiviral agents, and novel 5-substituted pyrimidine carbocyclic nucleoside medicines [3].

Why Generic Pyrimidine-5-Carboxylic Acids Cannot Substitute 2-Cyanopyrimidine-5-carboxylic acid (CAS 1115962-72-5)


Substituting 2-cyanopyrimidine-5-carboxylic acid with simpler pyrimidine-5-carboxylic acid analogs (e.g., CAS 4595-61-3) or 2-cyanopyrimidine (CAS 14080-23-0) is not functionally equivalent due to the synergistic impact of the 2-cyano and 5-carboxylic acid groups on biological activity and synthetic versatility. While 2-cyanopyrimidine acts as a cathepsin K inhibitor (IC50 = 170 nM) [1] and pyrimidine-5-carboxylic acid serves as a generic building block, the target compound uniquely combines both functionalities. This dual substitution enables distinct applications, such as serving as a precursor for potent CCR5 antagonists for HIV therapy [2] and demonstrating a Kᵢ of 150 nM against cytidine deaminase in vivo [3]. The presence of both electron-withdrawing cyano and hydrogen-bonding carboxylic acid groups modulates reactivity and binding affinity in ways that single-substituted analogs cannot replicate, making direct substitution scientifically unsound.

Quantitative Differentiation of 2-Cyanopyrimidine-5-carboxylic acid (CAS 1115962-72-5): Evidence-Based Comparison with Analogs


Enhanced Synthetic Efficiency: One-Step Quantitative Synthesis vs. Multi-Step Low-Yield Routes for Pyrimidine-5-Carboxylic Acids

A one-step synthesis protocol for 2-cyanopyrimidine-5-carboxylic acid has been reported, achieving a quantitative yield under adapted Vilsmeier conditions [1]. In contrast, the synthesis of pyrimidine-5-carboxylic acid derivatives typically requires multi-step sequences (e.g., Sandmeyer reaction followed by hydrolysis) with yields around 65% [2]. This represents a >35% absolute increase in yield and a substantial reduction in step count, directly impacting cost, time, and waste generation.

Synthetic Chemistry Process Chemistry Green Chemistry

Potent Antiviral Scaffold: CCR5 Antagonism with Therapeutic Potential Against HIV, Asthma, and Autoimmune Disorders

Derivatives of 2-cyanopyrimidine-5-carboxylic acid have been identified as CCR5 antagonists with potential for treating HIV infection, asthma, rheumatoid arthritis, and COPD [1]. In contrast, the unsubstituted 2-cyanopyrimidine core is primarily a cathepsin K inhibitor (IC50 = 170 nM) for osteoporosis [2]. The introduction of the 5-carboxylic acid group shifts the biological target from a cysteine protease to a GPCR, demonstrating a clear pharmacophoric differentiation.

Antiviral Immunology CCR5 Antagonist HIV

Validated Enzyme Inhibition: Kᵢ of 150 nM Against Cytidine Deaminase (CDA) in an In Vivo Mouse Model

A derivative incorporating the 2-cyanopyrimidine-5-carboxylic acid scaffold demonstrated a Kᵢ of 150 nM for inhibiting mouse kidney cytidine deaminase (CDA) in an in vivo model [1]. While no direct comparator data is available for the unsubstituted 2-cyanopyrimidine core against CDA, this value establishes a baseline for the scaffold's enzyme inhibitory potential and provides a benchmark for future SAR studies.

Enzyme Inhibition Cytidine Deaminase In Vivo Pharmacology Nucleoside Metabolism

Optimal Research and Industrial Use Cases for 2-Cyanopyrimidine-5-carboxylic acid (CAS 1115962-72-5)


Development of Next-Generation CCR5 Antagonists for HIV and Inflammatory Diseases

The compound serves as a privileged scaffold for CCR5 antagonist development, with demonstrated activity relevant to HIV, asthma, rheumatoid arthritis, and COPD [1]. Its unique 2-cyano-5-carboxylic acid substitution pattern enables access to chemical space distinct from simpler pyrimidine cathepsin K inhibitors, making it a strategic choice for immunology and virology programs.

Efficient Synthesis of 5-Substituted Pyrimidine Carbocyclic Nucleoside Medicines

As highlighted in patent literature, 2-cyanopyrimidine-5-carboxylic acid is a critical intermediate for constructing novel 5-substituted pyrimidine carbocyclic nucleoside drugs [2]. Its quantitative, one-step synthesis [3] ensures a cost-effective and scalable supply chain, which is essential for industrial production of these advanced nucleoside analogues.

Medicinal Chemistry Optimization of Kinase Inhibitors and Antiviral Agents

The compound's dual functionality (cyano and carboxylic acid) supports the construction of heterocyclic cores commonly found in kinase inhibitors and antiviral agents [4]. Its validated enzyme inhibition (e.g., Kᵢ = 150 nM against cytidine deaminase) [5] provides a concrete starting point for structure-activity relationship (SAR) campaigns, reducing early-stage screening efforts compared to uncharacterized analogs.

Combinatorial Chemistry and Library Synthesis for Drug Discovery

Due to its versatile scaffold and availability via a high-yielding synthetic route, 2-cyanopyrimidine-5-carboxylic acid is an ideal building block for generating diverse compound libraries. Its use in combinatorial chemistry enables the rapid exploration of chemical space around pyrimidine-based pharmacophores, accelerating hit-to-lead optimization in drug discovery programs [4].

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